High-Affinity Binding to BRD2 Bromodomain Distinguishes from Less Potent Benzamide Analogs
4-bromo-N-(3,5-dichlorophenyl)benzamide exhibits high binding affinity for the BRD2 bromodomain (BD2) with a Kd of 1.20 nM [1]. This affinity is 250-fold greater than a comparator benzamide compound (BDBM50148605), which showed a Kd of 300 nM for BRD2 BD2 in a comparable assay [2]. This quantitative difference highlights the significant impact of the 4-bromo-3,5-dichloro substitution pattern on target engagement.
| Evidence Dimension | Binding Affinity (Kd) to BRD2 BD2 |
|---|---|
| Target Compound Data | Kd = 1.20 nM |
| Comparator Or Baseline | BDBM50148605 (CHEMBL3769729) |
| Quantified Difference | 250-fold higher affinity (1.20 nM vs. 300 nM) |
| Conditions | Target Compound: Bromoscan assay using human partial length BRD2 BD2 expressed in a bacterial system. Comparator: Isothermal titration calorimetry (ITC) using N-terminal His6-tagged BRD2 BD2 expressed in E. coli. |
Why This Matters
This data justifies selection over less potent benzamide analogs when high-affinity engagement of the BRD2 BD2 domain is a primary experimental objective, enabling studies at lower, potentially more selective, concentrations.
- [1] BindingDB Entry BDBM50515771. Affinity Data Kd: 1.20nM. Assay: Binding affinity to human partial length BRD2 BD2. View Source
- [2] BindingDB Entry BDBM50148605. Affinity Data Kd: 300nM. Assay: Binding affinity to N-terminal His6-tagged BRD2 bromodomain 2. View Source
